molecular formula C5H4ClNOS B1388838 5-Methyl-1,3-thiazole-2-carbonyl chloride CAS No. 61291-22-3

5-Methyl-1,3-thiazole-2-carbonyl chloride

Cat. No. B1388838
CAS RN: 61291-22-3
M. Wt: 161.61 g/mol
InChI Key: JSLOJDYATUONSR-UHFFFAOYSA-N
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Description

5-Methyl-1,3-thiazole-2-carbonyl chloride is a chemical compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole undergoes various reactions such as donor–acceptor , intramolecular nucleophilic substitution , photochemical reaction , arylation , cycloaddition , oxidation , transformation , dimerization , etc .


Physical And Chemical Properties Analysis

Thiazoles are a basic scaffold found in many natural compounds . They have been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .

Safety And Hazards

The safety data sheet for a similar compound, Thiazole-2-carbonyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 5-Methyl-1,3-thiazole-2-carbonyl chloride are not mentioned in the literature, thiazole derivatives in general have been the focus of ongoing research due to their wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs and are used in a variety of applications, from antidepressants to cancer treatment drugs . This suggests that there is potential for further exploration and development of thiazole derivatives, including 5-Methyl-1,3-thiazole-2-carbonyl chloride.

properties

IUPAC Name

5-methyl-1,3-thiazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-2-7-5(9-3)4(6)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLOJDYATUONSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664555
Record name 5-Methyl-1,3-thiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3-thiazole-2-carbonyl chloride

CAS RN

61291-22-3
Record name 5-Methyl-2-thiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61291-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,3-thiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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